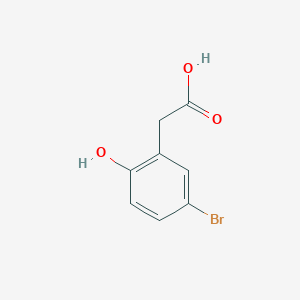

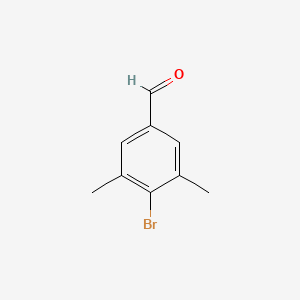

4-Bromo-3,5-dimethylbenzaldehyde

Descripción general

Descripción

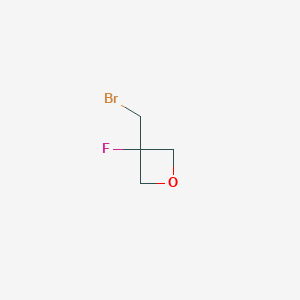

4-Bromo-3,5-dimethylbenzaldehyde is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Synthesis of Chiral Amino Alcohols: 5-bromo-2-dimethylaminobenzaldehyde, a related compound, was prepared by bromization and formylation of N,N-dimethylaniline. This compound was used to synthesize chiral amino alcohol polydentate ligand, characterized by IR, MS, and 1H-NMR spectra and evaluated as a chiral solvating agent for chiral carboxylic acids like ibuprofen and mandelic acid (Li Yuan-yuan, 2011).

- Structural Studies: In a study focusing on a similar compound, N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine, the structure was analyzed, revealing weak π–π interactions between benzene rings, which could inform the understanding of molecular interactions in derivatives of 4-Bromo-3,5-dimethylbenzaldehyde (Asiri, Khan, & Tahir, 2010).

Chemical Properties and Reactivity

- Nonlinear Optical Properties: Bromine substitution in dimethoxybenzaldehydes, like 2,3-dimethoxybenzaldehyde, has been shown to significantly impact their nonlinear optical properties. This suggests that bromine substitution in this compound might also influence its optical characteristics, making it a candidate for nonlinear optical materials research (Aguiar et al., 2022).

- Selective Oxidation Studies: In a related study, substituted hydroxybenzaldehydes, like 4-hydroxy-3,5-dimethylbenzaldehyde, have been used in pharmaceutical and perfume industries. These compounds are typically produced by selective oxidation of aromatic methyl groups, which might be applicable to this compound as well (Boldron et al., 2005).

Analytical Applications

- Gas Chromatography Analysis: The determination of structurally similar compounds like 3-bromo-4-hydroxybenzaldehyde by gas chromatography has been studied. This implies potential applications of this compound in analytical chemistry, particularly in chromatographic techniques (Shi Jie, 2000).

Safety and Hazards

4-Bromo-3,5-dimethylbenzaldehyde is classified as a hazardous substance . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .

Mecanismo De Acción

Mode of Action

Aldehydes can react with nucleophiles, such as nitrogen in hydroxylamine or hydrazine, to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates . The oxygen can also act as a nucleophile, but this leads to a reversible formation of a hemiketal .

Biochemical Pathways

The formation of oximes and hydrazones can potentially interfere with normal biochemical processes, especially those involving aldehydes and ketones .

Pharmacokinetics

The compound’s molecular weight (21307 g/mol ) suggests that it may be absorbed and distributed in the body. Its stability under inert gas at 2-8°C suggests that it may be stable in the body’s environment .

Result of Action

The formation of oximes and hydrazones can potentially alter the function of proteins and other molecules, leading to various cellular effects .

Action Environment

The action of 4-Bromo-3,5-dimethylbenzaldehyde can be influenced by various environmental factors. For instance, its stability under inert gas suggests that it may be sensitive to oxidation . Additionally, its reactivity with nucleophiles suggests that its action may be influenced by the presence of these molecules .

Propiedades

IUPAC Name |

4-bromo-3,5-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USONNBCBJMNJIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624001 | |

| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400822-47-1 | |

| Record name | 4-Bromo-3,5-dimethylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.